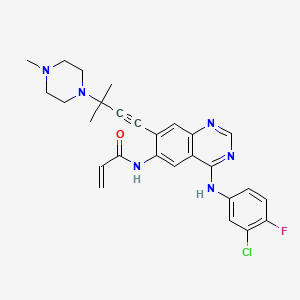

AV-412 base libre

Vue d'ensemble

Description

Applications De Recherche Scientifique

MP-412 has a wide range of applications in scientific research, particularly in the fields of:

Chemistry: Used as a model compound to study dual inhibition mechanisms of tyrosine kinases.

Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.

Medicine: Explored as a therapeutic agent for treating cancers resistant to first-generation epidermal growth factor receptor inhibitors.

Industry: Utilized in the development of new cancer therapies and diagnostic tools

Mécanisme D'action

Target of Action

AV-412 free base, also known as MP-412 free base, is primarily an inhibitor of the Epidermal Growth Factor Receptor (EGFR) family . The primary targets of AV-412 free base are EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M, and ErbB2 . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .

Mode of Action

AV-412 free base shows potent inhibition of the EGFR L858R mutations . It interacts with its targets and inhibits their autophosphorylation . This interaction results in the suppression of EGFR signaling, particularly in cells with a double mutation of L858R and T790M in EGFR .

Biochemical Pathways

The primary biochemical pathway affected by AV-412 free base is the EGFR signaling pathway . By inhibiting the autophosphorylation of EGFR and ErbB2, AV-412 free base disrupts the downstream signaling events that lead to cell proliferation .

Pharmacokinetics

The compound’s efficacy in animal models suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The molecular and cellular effects of AV-412 free base’s action include the inhibition of EGFR-dependent cell proliferation . In animal studies using cancer xenograft models, AV-412 free base demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively .

Analyse Biochimique

Biochemical Properties

AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .

Cellular Effects

AV-412 free base exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, AV-412 free base demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .

Molecular Mechanism

The molecular mechanism of AV-412 free base involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. AV-412 free base binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AV-412 free base change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of AV-412 free base are critical factors in its efficacy. Long-term studies have shown that AV-412 free base maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .

Dosage Effects in Animal Models

The effects of AV-412 free base vary with different dosages in animal models. At a dose of 30 mg/kg, AV-412 free base demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

AV-412 free base is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .

Transport and Distribution

Within cells and tissues, AV-412 free base is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of AV-412 free base within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .

Subcellular Localization

The subcellular localization of AV-412 free base is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct AV-412 free base to specific cellular compartments, enhancing its efficacy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du MP-412 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels par halogénation sélective et réactions de substitution ultérieures.

- Étapes de purification finale pour obtenir une pureté élevée du composé .

Méthodes de production industrielle : La production industrielle du MP-412 suit une voie de synthèse similaire mais est optimisée pour la fabrication à grande échelle. Cela comprend :

- Utilisation de réactions à haut rendement pour maximiser la production du produit.

- Mise en œuvre de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction.

- Application de techniques de purification avancées telles que la chromatographie liquide haute performance pour garantir la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le MP-412 subit diverses réactions chimiques, notamment :

Oxydation : Conversion de groupes fonctionnels spécifiques en leurs formes oxydées.

Réduction : Réduction de certains fragments pour obtenir les propriétés chimiques souhaitées.

Substitution : Remplacement d'atomes d'halogène par d'autres groupes fonctionnels pour modifier l'activité du composé.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des réactifs nucléophiles tels que l'azoture de sodium et le cyanure de potassium sont utilisés dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du MP-412 avec des activités biologiques modifiées, améliorant son efficacité contre différentes lignées de cellules cancéreuses .

4. Applications de la recherche scientifique

Le MP-412 a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition double des tyrosine kinases.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la prolifération cellulaire.

Médecine : Exploré comme agent thérapeutique pour le traitement des cancers résistants aux inhibiteurs du récepteur du facteur de croissance épidermique de première génération.

Industrie : Utilisé dans le développement de nouvelles thérapies anticancéreuses et d'outils de diagnostic

5. Mécanisme d'action

Le MP-412 exerce ses effets en inhibant l'autophosphorylation du récepteur du facteur de croissance épidermique et d'ErbB2, bloquant ainsi les voies de signalisation en aval essentielles à la prolifération et à la survie des cellules cancéreuses. Le composé se lie au site de liaison de l'adénosine triphosphate de ces kinases, empêchant leur activation et la signalisation subséquente .

Composés similaires :

Erlotinib : Un inhibiteur du récepteur du facteur de croissance épidermique de première génération, moins efficace contre les mutations résistantes.

Gefitinib : Un autre inhibiteur de première génération avec des limitations similaires.

Unicité du MP-412 : Le MP-412 se distingue par sa forte puissance contre les formes sauvage et mutante du récepteur du facteur de croissance épidermique et d'ErbB2, y compris celles résistantes à d'autres inhibiteurs. Sa capacité à inhiber plusieurs cibles simultanément en fait un agent thérapeutique précieux dans le traitement du cancer .

Comparaison Avec Des Composés Similaires

Erlotinib: A first-generation epidermal growth factor receptor inhibitor, less effective against resistant mutations.

Gefitinib: Another first-generation inhibitor with similar limitations.

Lapatinib: A dual epidermal growth factor receptor/ErbB2 inhibitor, but with different pharmacokinetic properties.

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXXUDARPGGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196403 | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451492-95-8 | |

| Record name | AV-412 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-412 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AV-412 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1245306.png)

![N-[2-(Carbamimidamidooxy)ethyl]-2-{3-[(2,2-Difluoro-2-Phenylethyl)amino]-6-Methyl-2-Oxopyrazin-1(2h)-Yl}acetamide](/img/structure/B1245309.png)

![methyl 5-amino-4-hydroxy-2-[[3-[2-[[(8E,10E)-3-hydroxy-2,6,10,14-tetramethyl-7-oxoicosa-8,10-dienoyl]amino]prop-2-enoylamino]-2-methylpropanoyl]amino]-5-oxopentanoate](/img/structure/B1245310.png)

![3,4-Dipropyl-7,8-dihydroimidazo[2,1-f]purin-5-one](/img/structure/B1245312.png)

![(E)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1245323.png)

![2-[4-(tert-butyl)phenoxy]-N'-{[(dimethylamino)carbonyl]oxy}ethanimidamide](/img/structure/B1245324.png)

![4-({4-[(4-Methoxypyridin-2-Yl)amino]piperidin-1-Yl}carbonyl)benzonitrile](/img/structure/B1245329.png)